molecular formula C7H9BrN2 B8767823 1-(4-Bromopyridin-2-yl)ethanamine

1-(4-Bromopyridin-2-yl)ethanamine

Cat. No.: B8767823
M. Wt: 201.06 g/mol
InChI Key: YHLYGLVEIPFADW-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-2-yl)ethanamine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

1-(4-bromopyridin-2-yl)ethanamine

InChI

InChI=1S/C7H9BrN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3

InChI Key

YHLYGLVEIPFADW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(1-azidoethyl)-4-bromopyridine (4.08 g, 16.54 mmol) in THF (100 mL) and water (10 mL) was added polymer-bound triphenylphosphine (200-400 mesh, -3 mmol/g loading; 10.97 g, 32.94 mmol). The suspension was then stirred at room temperature for 7 hours. The reaction was filtered over a coarse frit twice, then concentrated to afford the crude product which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 8.35 (d, J=5.2 Hz, 1H), 7.52 (s, 1H), 7.32 (dd, J=5.2, 1.6 Hz, 1H), 4.13 (q, J=6.7 Hz, 1H), 1.83 (br s, 2H), 1.41 (d, J=6.7 Hz, 3H).
Name
2-(1-azidoethyl)-4-bromopyridine
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
10.97 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 500-mL 3-necked round-bottom flask, purged and maintained with an inert atmosphere of nitrogen, was placed a solution of methylmagnesium bromide (3 M in THF) (63.4 mL, 190 mmol) in THF (100 mL) A solution of 4-bromopyridine-2-carbonitrile (11.6 g, 63.4 mmol; patent US 2009/0239876 A1, example 2) in THF (40 mL) was added drop-wise at room temperature over 40 min. Methanol (40 mL) was then added drop-wise followed by portion-wise addition of sodium borohydride (11.8 g, 312 mmol) in several batches. The resulting mixture was stirred at room temperature for 2 h, then diluted with ethyl acetate (200 mL). The pH of the mixture was adjusted to 9 with aqueous sodium hydroxide (1 M) and the solids were removed by filtration. The filtrate was extracted with ethyl acetate (2×100 mL) and the combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 10.3 g (crude) of the title compound as a yellow oil.
Quantity
63.4 mL
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven
Quantity
40 mL
Type
solvent
Reaction Step Eight

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